Cas no 4010-33-7 (2-acetylphenyl benzoate)

2-acetylphenyl benzoate 化学的及び物理的性質
名前と識別子
-
- Ethanone,1-[2-(benzoyloxy)phenyl]-
- (2-acetylphenyl) benzoate
- O-BENZOYLOXYACETOPHENONE ---WHITE POWDER---
- 2-Acetylphenyl benzoate
- o-Acetylphenyl benzoate
- o-benzoyloxyacetophenone
- o-benzoyoxyacetophenone
- UEVPPUDQJRWOLT-UHFFFAOYSA-N
- NSC 31880
- F97737
- CS-0262508
- Ethanone, 1-(2-(benzoyloxy)phenyl)-
- FT-0635101
- MFCD00017235
- EN300-82961
- Acetophenone, 2'-hydroxy-, benzoate
- 2-acetylphenylbenzoate
- NSC-31880
- 4010-33-7
- 2-Bemzoylxyacetophenone
- Benzoic acid, o-acetylphenyl ester-
- Ethanone, 1-[2-(benzoyloxy)phenyl]-
- AKOS003496188
- NSC31880
- o-(Benzoyloxy)acetophenone
- DTXSID20884026
- SCHEMBL26490187
- 2-acetylphenyl benzoate
-
- MDL: MFCD00017235
- インチ: InChI=1S/C15H12O3/c1-11(16)13-9-5-6-10-14(13)18-15(17)12-7-3-2-4-8-12/h2-10H,1H3
- InChIKey: UEVPPUDQJRWOLT-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 240.07900
- どういたいしつりょう: 240.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 43.4Ų
じっけんとくせい
- PSA: 43.37000
- LogP: 3.10840
2-acetylphenyl benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB357611-50 g |
o-Acetylphenyl benzoate; . |
4010-33-7 | 50g |
€438.30 | 2023-04-26 | ||
Enamine | EN300-82961-5.0g |
2-acetylphenyl benzoate |
4010-33-7 | 95% | 5.0g |
$65.0 | 2023-02-11 | |
Enamine | EN300-82961-10.0g |
2-acetylphenyl benzoate |
4010-33-7 | 95% | 10.0g |
$108.0 | 2023-02-11 | |
Enamine | EN300-82961-0.1g |
2-acetylphenyl benzoate |
4010-33-7 | 95% | 0.1g |
$19.0 | 2023-09-02 | |
Enamine | EN300-82961-0.5g |
2-acetylphenyl benzoate |
4010-33-7 | 95% | 0.5g |
$19.0 | 2023-09-02 | |
Enamine | EN300-82961-2.5g |
2-acetylphenyl benzoate |
4010-33-7 | 95% | 2.5g |
$39.0 | 2023-09-02 | |
Enamine | EN300-82961-10g |
2-acetylphenyl benzoate |
4010-33-7 | 95% | 10g |
$108.0 | 2023-09-02 | |
A2B Chem LLC | AF58392-50g |
2-Acetylphenyl benzoate |
4010-33-7 | 50g |
$307.00 | 2024-04-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333178-500mg |
2-Acetylphenyl benzoate |
4010-33-7 | 97% | 500mg |
¥405.00 | 2024-05-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333178-5g |
2-Acetylphenyl benzoate |
4010-33-7 | 97% | 5g |
¥1749.00 | 2024-05-15 |
2-acetylphenyl benzoate 関連文献
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
2-acetylphenyl benzoateに関する追加情報
2-Acetylphenyl Benzoate: A Comprehensive Overview
2-Acetylphenyl benzoate (CAS No. 4010-33-7) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and material science. This compound is characterized by its unique structure, which combines an aromatic ring with an acetyl group and a benzoate ester functional group. Recent advancements in synthetic methodologies and its biological activities have further highlighted its potential for industrial and therapeutic uses.
The molecular structure of 2-acetylphenyl benzoate consists of a benzene ring substituted with an acetyl group at the para position and a benzoate ester group at the ortho position. This arrangement imparts the compound with distinct electronic properties, making it a valuable substrate for further chemical modifications. Researchers have explored its reactivity under various reaction conditions, revealing its suitability for nucleophilic aromatic substitution and other transformation reactions.
One of the most notable applications of 2-acetylphenyl benzoate is in the synthesis of biologically active molecules. Recent studies have demonstrated its role as an intermediate in the development of novel pharmaceutical agents targeting specific enzyme systems. For instance, its ability to inhibit certain kinases has been explored in preclinical models, showing promising results in anti-cancer drug discovery.
In the agrochemical sector, 2-acetylphenyl benzoate has been investigated for its potential as a herbicide or fungicide. Its lipophilic nature allows it to penetrate plant tissues effectively, making it a candidate for targeted agricultural applications. However, further toxicity studies are required to ensure its environmental safety and compliance with regulatory standards.
From a synthetic perspective, 2-acetylphenyl benzoate can be prepared via several routes, including Friedel-Crafts acylation and esterification reactions. Recent advancements in catalytic systems have enabled more efficient and sustainable syntheses, reducing production costs and environmental impact. These methods are particularly relevant for large-scale manufacturing in the pharmaceutical and chemical industries.
The physical properties of 2-acetylphenyl benzoate, such as melting point and solubility, are critical factors influencing its application. Its high melting point makes it suitable for thermally stable materials, while its solubility characteristics determine its bioavailability in pharmaceutical formulations. Researchers have also explored its optical properties, which could be harnessed in optoelectronic devices.
In conclusion, 2-acetylphenyl benzoate (CAS No. 4010-33-7) is a multifaceted compound with immense potential across diverse industries. Its unique structure, coupled with recent research breakthroughs, positions it as a key player in modern chemical innovation. As ongoing studies continue to uncover new applications and optimize synthesis pathways, this compound is poised to make significant contributions to scientific progress.
4010-33-7 (2-acetylphenyl benzoate) 関連製品
- 31165-67-0(2'-Benzyloxyacetophenone)
- 7250-94-4(2-Acetoxyacetophenone)
- 42059-48-3(Ethanone, 1-[4-(acetyloxy)-2-hydroxyphenyl]-)
- 22877-01-6(1-(2,4-Bis(benzyloxy)phenyl)ethanone)
- 4047-24-9(6'-(Benzyloxy)-2'-Hydroxyacetophenone)
- 1021251-33-1(3-propyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- 1186202-25-4(6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid)
- 1805346-57-9(2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine)
- 1022112-32-8(Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate)
- 890822-02-3(3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine)
